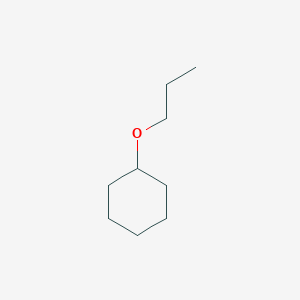
Propoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propoxycyclohexane, also known as propylcyclohexane, is an organic compound with the molecular formula C9H18. It is a cycloalkane with a propyl group attached to a cyclohexane ring. This compound is known for its stability and is used in various industrial applications due to its chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propoxycyclohexane can be synthesized through several methods. One common method involves the hydrogenation of propylbenzene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Another method involves the alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of propylbenzene. This method is preferred due to its efficiency and the high yield of the desired product. The process involves the use of a hydrogenation reactor where propylbenzene is exposed to hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
Propoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclohexanone and propanoic acid.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where one or more hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2) with light or a catalyst
Major Products Formed
Oxidation: Cyclohexanone, propanoic acid
Reduction: Cyclohexane, propane
Substitution: Halogenated this compound derivatives
Applications De Recherche Scientifique
Propoxycyclohexane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of propoxycyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in its role as a solvent and in its participation in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simpler cycloalkane without the propyl group.
Methylcyclohexane: A cyclohexane ring with a methyl group attached.
Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.
Uniqueness
Propoxycyclohexane is unique due to the presence of the propyl group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more suitable for specific industrial applications where a balance of hydrophobicity and stability is required .
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
propoxycyclohexane |
InChI |
InChI=1S/C9H18O/c1-2-8-10-9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
Clé InChI |
MAHQPELWLUTHNP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


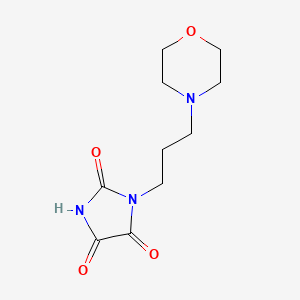
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
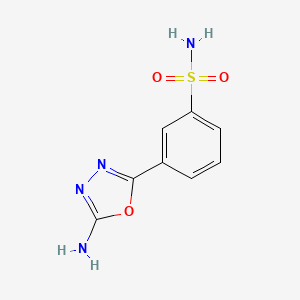
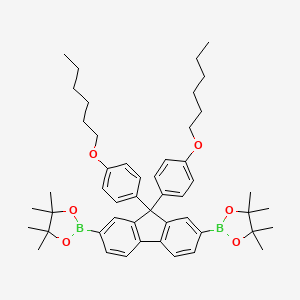
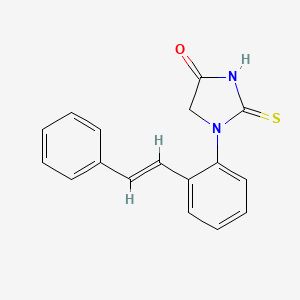

![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)

![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

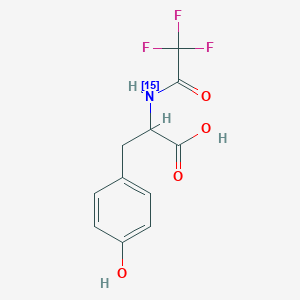
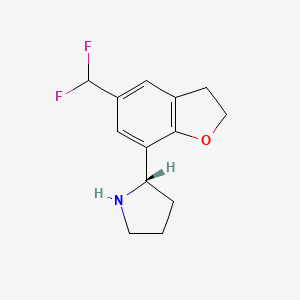
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

